Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate
Overview
Description
Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate is a complex organic compound characterized by its multiple phenyl rings and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 4,6-bis(4-chlorophenyl)-2-oxo-3-cyclohexene-1-carboxylate is similar to other compounds with phenyl rings and cyclohexene structures. Some of these similar compounds include:
Dicofol: A miticide used in agriculture.
4-Acetyl-5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)-3(2H)-pyridazinone: A compound with potential biological activities.
Uniqueness: this compound stands out due to its specific arrangement of chlorophenyl groups and the presence of the oxo group on the cyclohexene ring
Properties
IUPAC Name |
ethyl 4,6-bis(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O3/c1-2-26-21(25)20-18(14-5-9-17(23)10-6-14)11-15(12-19(20)24)13-3-7-16(22)8-4-13/h3-10,12,18,20H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXYDRYEGXEPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376897 | |
Record name | Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26379-96-4 | |
Record name | Ethyl 1~4~,3~4~-dichloro-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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